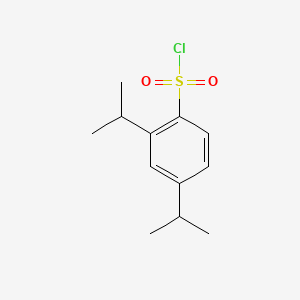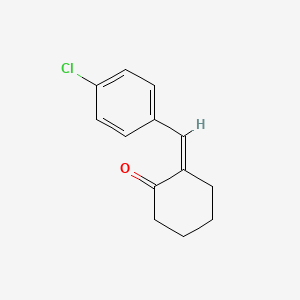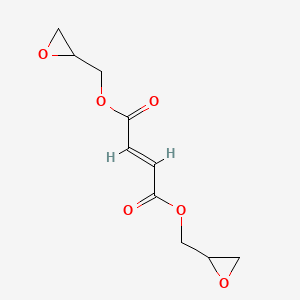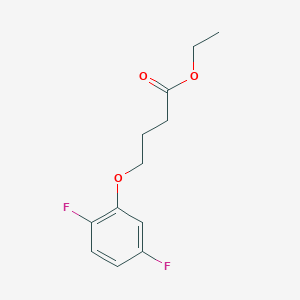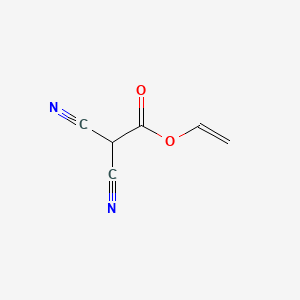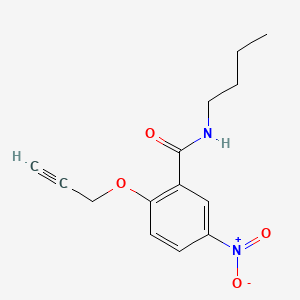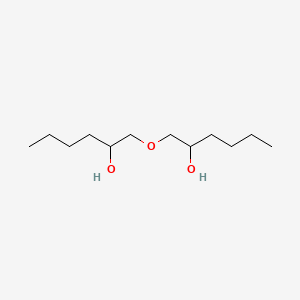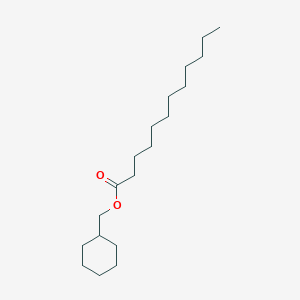
Methylcyclohexyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyclohexyl laurate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction between lauric acid and methylcyclohexanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylcyclohexyl laurate can be synthesized through an esterification reaction between lauric acid and methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions often include a temperature range of 70-110°C and a reaction time of 1-5 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like Amberlyst 15 are commonly used in these processes to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methylcyclohexyl laurate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions
Esterification: Lauric acid, methylcyclohexanol, sulfuric acid (catalyst), temperature (70-110°C), reaction time (1-5 hours).
Hydrolysis: Water or a base (e.g., sodium hydroxide), temperature (50-100°C), reaction time (1-3 hours).
Major Products
Esterification: this compound.
Hydrolysis: Lauric acid and methylcyclohexanol.
Aplicaciones Científicas De Investigación
Methylcyclohexyl laurate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable surfactant.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mecanismo De Acción
The mechanism of action of methylcyclohexyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of formulations. Its molecular structure enables it to integrate into lipid bilayers, enhancing the permeability and delivery of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl laurate
- Ethyl laurate
- Butyl laurate
- Hexyl laurate
Uniqueness
Methylcyclohexyl laurate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to linear alkyl esters. This structural difference can influence its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other esters may not perform as well .
Propiedades
Número CAS |
74411-09-9 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
cyclohexylmethyl dodecanoate |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3 |
Clave InChI |
VHTNBSNRTWIBSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


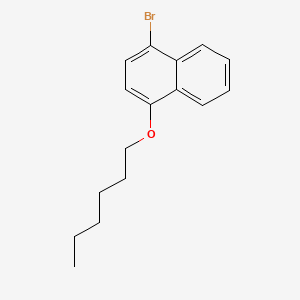

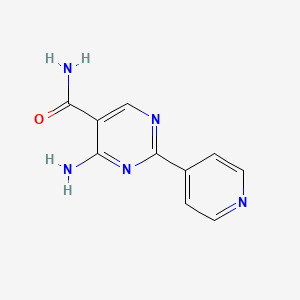

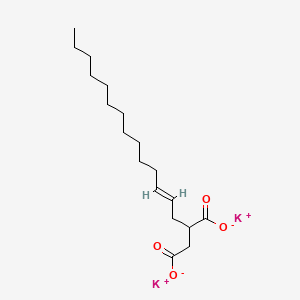
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
